molecular formula C13H10F3NO3S B1445004 Ethyl 4-(4-(trifluoromethoxy)phenyl)thiazole-2-carboxylate CAS No. 886366-51-4

Ethyl 4-(4-(trifluoromethoxy)phenyl)thiazole-2-carboxylate

Cat. No.: B1445004
CAS No.: 886366-51-4
M. Wt: 317.29 g/mol
InChI Key: OGTLRQVDRSIQEF-UHFFFAOYSA-N
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Description

Ethyl 4-(4-(trifluoromethoxy)phenyl)thiazole-2-carboxylate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to the thiazole ring. The ethyl ester group is attached to the carboxylate moiety of the thiazole ring.

Preparation Methods

The synthesis of Ethyl 4-(4-(trifluoromethoxy)phenyl)thiazole-2-carboxylate typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using ethyl bromoacetate under basic conditions to yield the desired thiazole derivative . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate to facilitate the cyclization process .

Scientific Research Applications

Ethyl 4-(4-(trifluoromethoxy)phenyl)thiazole-2-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Ethyl 4-(4-(trifluoromethoxy)phenyl)thiazole-2-carboxylate can be compared with other thiazole derivatives such as:

This compound stands out due to the unique electronic and steric effects imparted by the trifluoromethoxy group, which can enhance its biological activity and chemical reactivity .

Properties

IUPAC Name

ethyl 4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO3S/c1-2-19-12(18)11-17-10(7-21-11)8-3-5-9(6-4-8)20-13(14,15)16/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGTLRQVDRSIQEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CS1)C2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-bromo-1-(4-(trifluoromethoxy)phenyl)ethanone (20.0 g, 71 mmol) and ethyl 2-amino-2-thioxoacetate (9.466 g, 71 mmol) in absolute EtOH (200 mL) was stirred at 80° C. for 16 h. The mixture was concentrated under reduced pressure, diluted with saturated aqueous sodium carbonate (100 mL) and extracted with EtOAc (4×80 mL). The combined organic layers were washed with brine (50 mL), dried over Na2SO4, filtered and concentrated under reduced pressure, to give the title compound as a white solid (13 g, 57%). MS (ES+) C13H10F3NO3S requires: 317. found: 318 [M+H]+.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
9.466 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(4-(trifluoromethoxy)phenyl)thiazole-2-carboxylate
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Ethyl 4-(4-(trifluoromethoxy)phenyl)thiazole-2-carboxylate
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Ethyl 4-(4-(trifluoromethoxy)phenyl)thiazole-2-carboxylate
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Ethyl 4-(4-(trifluoromethoxy)phenyl)thiazole-2-carboxylate
Reactant of Route 5
Ethyl 4-(4-(trifluoromethoxy)phenyl)thiazole-2-carboxylate
Reactant of Route 6
Ethyl 4-(4-(trifluoromethoxy)phenyl)thiazole-2-carboxylate

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